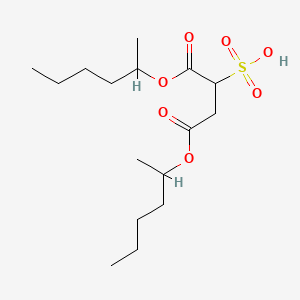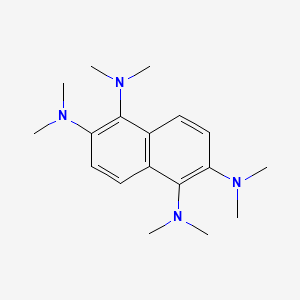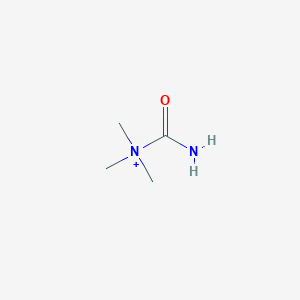
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 4-nitrophenyl azide: This is achieved by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.
Cycloaddition Reaction: The 4-nitrophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Cycloaddition: Various alkynes and azides, copper catalysts.
Major Products:
Reduction: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate.
Hydrolysis: 1-(4-nitrophenyl)triazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form stable complexes with metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can be compared with other triazole derivatives:
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a formyl group instead of an ester group, which can influence its reactivity and applications.
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a chlorine atom instead of a nitro group can affect the compound’s electronic properties and biological activity.
Uniqueness: this compound is unique due to the presence of both the nitro group and the ester group, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
133902-67-7 |
|---|---|
Molekularformel |
C11H10N4O4 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 1-(4-nitrophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChI-Schlüssel |
RFBGFZQWTGSBQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)






